molecular formula C16H23NO4 B8601326 tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate

tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate

Cat. No.: B8601326
M. Wt: 293.36 g/mol
InChI Key: PCDDAQSSDXWSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is a synthetic organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of the Boc-protected amine, which is then coupled with a suitable tetrahydropyran derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The Boc-protected amine can be deprotected to reveal the free amine, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is unique due to its specific combination of a tetrahydropyran ring, a hydroxyl group, and a Boc-protected amine on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[3-(4-hydroxyoxan-4-yl)phenyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-13-6-4-5-12(11-13)16(19)7-9-20-10-8-16/h4-6,11,19H,7-10H2,1-3H3,(H,17,18)

InChI Key

PCDDAQSSDXWSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)O

Origin of Product

United States

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